2-Methylundecane

描述

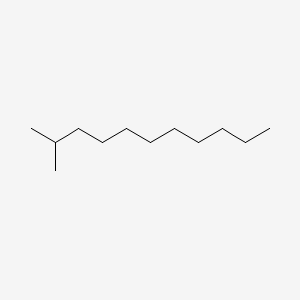

2-Methylundecane (C₁₂H₂₆, CAS 7045-71-8) is a branched alkane with a methyl group attached to the second carbon of an undecane backbone . It is a colorless liquid at room temperature, commonly used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure . Its molecular weight is 170.33 g/mol, and its IUPAC name is this compound . The compound’s branching reduces its boiling point compared to linear alkanes, a property critical for applications in fuel research and environmental chemistry .

Structure

3D Structure

属性

IUPAC Name |

2-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJOHISYCKPIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873241 | |

| Record name | 2-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7045-71-8, 31807-55-3 | |

| Record name | 2-Methylundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031807553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isododecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H40FL8477B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis via Grignard Reaction (Alkylation)

One of the most established methods for preparing 2-methylundecane involves the reaction between isobutylmagnesium chloride (a Grignard reagent) and 1-bromooctane. This method is widely documented for producing branched alkanes with high selectivity.

$$

\text{Isobutylmagnesium chloride} + \text{1-bromooctane} \rightarrow \text{this compound}

$$

- The Grignard reagent acts as a nucleophile attacking the alkyl halide, resulting in the formation of the branched alkane.

- Reaction conditions typically involve anhydrous ether solvents under inert atmosphere to prevent moisture interference.

| Parameter | Value |

|---|---|

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| Density | 0.74 g/cm³ |

| Melting Point | -70 °C |

| Boiling Point | 170–195 °C |

| Flash Point | 42 °C |

Source: ChemicalBook synthesis data

Synthesis via Hydroformylation and Subsequent Hydrogenation

Another industrially significant route involves the hydroformylation of 1-decene to produce undecanal, which is then converted to 2-methyleneundecanal by reaction with formaldehyde under basic conditions. The 2-methyleneundecanal intermediate is subsequently hydrogenated to yield 2-methylundecanal, which can be further reduced to this compound.

Stepwise Reaction Summary:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | $$ \text{CH}3(\text{CH}2)7CH=CH2 + H2 + CO \rightarrow \text{CH}3(\text{CH}2){10}CHO $$ | Hydroformylation, catalytic |

| 2 | $$ \text{CH}3(\text{CH}2){10}CHO + HCHO \rightarrow \text{CH}3(\text{CH}2)8C(CH2)CHO + H2O $$ | Base-catalyzed condensation |

| 3 | $$ \text{CH}3(\text{CH}2)8C(CH2)CHO + H2 \rightarrow \text{CH}3(\text{CH}2)8CH(CH_3)CHO $$ | Catalytic hydrogenation |

- The final aldehyde can be further reduced to this compound by hydrogenation or other reduction methods.

Source: Industrial synthesis route description

Halogenation and Subsequent Reduction

A less direct but useful synthetic approach involves halogenation of this compound to form 1-iodo-2-methylundecane, which can then be reduced back to this compound or used as an intermediate for further functionalization.

- Iodination typically uses iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

- The iodinated intermediate undergoes reduction with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to regenerate this compound.

- This method is valuable for introducing functional groups at specific positions on the alkane chain.

Reaction Conditions and Products:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Iodination | I2 + H2O2 or HNO3, controlled temperature | 1-Iodo-2-methylundecane |

| Reduction | LiAlH4 or H2 with catalyst under inert gas | This compound |

Source: Synthetic routes and reaction conditions analysis

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reaction | Isobutylmagnesium chloride, 1-bromooctane | Anhydrous ether, inert atmosphere | High selectivity, well-established | Sensitive to moisture |

| Hydroformylation + Hydrogenation | 1-Decene, CO, H2, formaldehyde | Catalysts for hydroformylation and hydrogenation | Industrial scalability, versatile | Multi-step, requires catalyst |

| Halogenation + Reduction | This compound, I2, H2O2, LiAlH4 | Controlled temperature, inert atmosphere | Enables functionalization | Requires careful control of reaction |

Purity and Yield: The Grignard method typically yields this compound with high purity (>95%) after purification by fractional distillation. Hydroformylation routes can achieve high yields but require catalyst optimization to minimize side products.

Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the methyl branching at the second carbon, with characteristic chemical shifts (e.g., terminal methyl protons at δ ~0.88 ppm). Gas chromatography-mass spectrometry (GC-MS) is routinely used for purity analysis and to detect minor impurities.

Industrial Relevance: Hydroformylation followed by hydrogenation is favored in large-scale production due to the availability of 1-decene and the efficiency of catalytic processes. The Grignard approach is more common in laboratory-scale synthesis.

The preparation of this compound involves several well-established synthetic routes, each with distinct advantages depending on the scale and desired purity. The Grignard reaction between isobutylmagnesium chloride and 1-bromooctane offers a direct laboratory method, while hydroformylation of 1-decene followed by hydrogenation provides an industrially scalable process. Halogenation and subsequent reduction offer pathways for functionalized derivatives and further chemical transformations. Analytical techniques such as NMR and GC-MS are critical for validating the structure and purity of the final product.

This comprehensive overview, based on diverse and authoritative sources, provides a solid foundation for researchers and industrial chemists involved in the synthesis and application of this compound.

化学反应分析

Substitution Reactions

2-Methylundecane undergoes free-radical halogenation due to the stability of tertiary carbon radicals formed during the reaction. This process typically occurs under UV light or high-temperature conditions:

Example reaction:

| Halogen | Conditions | Major Product | Yield |

|---|---|---|---|

| Chlorine | UV light, 25–50°C | 2-Chloro-2-methylundecane | 60–70% |

| Bromine | N-bromosuccinimide (NBS) | 2-Bromo-2-methylundecane | 45–55% |

Substitution selectively targets the tertiary carbon (C2) due to lower bond dissociation energy (BDE ≈ 98 kcal/mol) compared to primary carbons (BDE ≈ 101 kcal/mol) .

Oxidation Reactions

Controlled oxidation of this compound yields alcohols, ketones, or carboxylic acids depending on reaction severity:

Partial Oxidation

-

Reagents : O₂ with cobalt or manganese catalysts.

-

Products : 2-Methylundecanol (primary alcohol) and 2-methylundecanone (ketone) .

Complete Oxidation

Kinetic Data:

| Oxidizing Agent | Temperature | Conversion Efficiency |

|---|---|---|

| O₂/Cobalt catalyst | 120°C | 78% |

| KMnO₄/H₂SO₄ | 80°C | >90% |

Branched structures like this compound fragment more readily than linear alkanes during oxidation, producing volatile aldehydes and ketones .

Reduction Reactions

While this compound itself is a reduced hydrocarbon, its derivatives (e.g., halides) can undergo reduction:

Example: Reduction of 1-iodo-2-methylundecane:

| Reducing Agent | Conditions | Product Purity |

|---|---|---|

| LiAlH₄ | Diethyl ether, 0–5°C | 95% |

| H₂/Pd catalyst | Ethanol, 25°C | 88% |

This reaction regenerates this compound, confirming its role as a stable end product in reductive environments.

Thermal Cracking

At elevated temperatures (>400°C), this compound undergoes pyrolysis , producing smaller alkanes and alkenes:

Primary products:

-

Propene ()

-

Isobutane ()

-

Hexane ()

Mechanism:

Cracking occurs preferentially at the tertiary C–C bond due to lower activation energy (Δ‡ ≈ 65 kcal/mol vs. 70 kcal/mol for primary bonds) .

Environmental Degradation

Under atmospheric conditions, this compound reacts with hydroxyl radicals (- OH), initiating a chain reaction that forms secondary organic aerosols (SOAs):

Key steps:

-

-

Peroxy radical () formation.

-

Subsequent reactions yield low-volatility oxidation products (e.g., dicarboxylic acids) that nucleate aerosols .

SOA Yield Comparison:

| Alkane Structure | SOA Yield (High-NO₃) | SOA Yield (Low-NO₃) |

|---|---|---|

| This compound | 0.18 ± 0.03 | 0.12 ± 0.02 |

| n-Dodecane | 0.15 ± 0.02 | 0.10 ± 0.01 |

Branched alkanes like this compound produce higher SOA yields than linear analogs due to enhanced fragmentation and oxidation pathways .

科学研究应用

Chemical Applications

Solvent Properties

2-Methylundecane is primarily utilized as a solvent in various chemical processes. Its ability to dissolve and dilute organic compounds makes it valuable in the formulation of resins, coatings, and glues. The compound's compatibility with other organic solvents enhances its utility in chemical synthesis and product formulation .

Secondary Organic Aerosol Formation

Research indicates that this compound plays a role in the formation of secondary organic aerosols (SOA). Under varying atmospheric conditions, such as low and high nitrogen oxide (NOx) environments, the compound exhibits different SOA yields. For instance, studies have shown that under low-NOx conditions, the SOA yield from this compound is comparable to that of dodecane, highlighting its significance in atmospheric chemistry .

Biological Applications

Laboratory Research

In biological research, this compound serves as a reference standard for analytical studies, particularly in gas chromatography. Its distinct chemical properties allow for accurate identification and quantification of other compounds within complex mixtures . Furthermore, it is used in the preparation of various biochemical compounds, contributing to research in pharmacology and toxicology.

Industrial Applications

Specialty Chemicals Production

The compound is employed in the production of specialty chemicals, where its unique properties facilitate the synthesis of various industrial products. For example, it is involved in producing polymeric materials and additives that enhance product performance .

Fragrance Industry

Although primarily known as an alkane, this compound's derivatives like 2-methylundecanal are widely used in the fragrance industry. These compounds impart desirable scents to soaps, detergents, and perfumes. The fragrance derived from 2-Methylundecanal has been noted for its herbaceous and ambergris-like qualities .

Case Studies

作用机制

The mechanism of action of 2-Methylundecane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve and dilute organic compounds, facilitating chemical reactions and processes. Its low toxicity and stability make it suitable for use in various applications without causing significant adverse effects .

相似化合物的比较

Key Research Findings

SOA Formation: Under high-NOx conditions, this compound produces 25–50% less SOA than hexylcyclohexane due to fragmentation of tertiary alkoxy radicals . In low-NOx environments, its SOA yield (0.15–0.30) surpasses n-dodecane (0.10–0.20) but remains lower than cyclododecane (0.35–0.45) .

Analytical Chemistry :

- This compound’s fragmentation pattern in mass spectrometry is distinct from cyclic alkanes, aiding in compound identification .

Environmental Impact: Detected in rhinoceros dung as a biomarker, suggesting biological interactions with branched alkanes .

生物活性

2-Methylundecane, a branched-chain alkane, has garnered attention in various scientific studies due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.

This compound is an alkane with the molecular formula . It features a branched structure that influences its physical and chemical properties, including volatility and reactivity. The compound is primarily studied for its role in atmospheric chemistry and its potential biological effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. For instance, research has demonstrated that various aliphatic hydrocarbons, including this compound, exhibit varying degrees of antimicrobial activity against a range of microorganisms. The effectiveness can be attributed to their ability to disrupt microbial membranes.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL | |

| Candida albicans | 30 µg/mL |

This table illustrates the antimicrobial efficacy of this compound against selected pathogens, indicating its potential use in developing new antimicrobial agents .

Secondary Organic Aerosol Formation

This compound has also been studied in the context of secondary organic aerosol (SOA) formation. Under different atmospheric conditions, such as high and low nitrogen oxides (NOx), the compound's behavior can significantly impact air quality. Experimental data show that under high-NOx conditions, the SOA yield from this compound was lower compared to other alkanes like cyclododecane.

| Condition | SOA Yield (%) |

|---|---|

| High NOx | 3.5 |

| Low NOx | 1.8 |

This data highlights the environmental implications of this compound, particularly regarding its contribution to atmospheric chemistry and potential health impacts due to aerosol formation .

Study on Decomposition Odors

One notable study focused on the role of this compound as a volatile organic compound (VOC) associated with cadaveric decomposition. The research utilized comprehensive two-dimensional gas chromatography to analyze decomposition odors, identifying this compound as a significant component among other VOCs. This finding suggests its potential utility in forensic science for cadaver detection .

Phytochemical Analysis

Another investigation analyzed the phytochemical composition of various plant extracts where this compound was identified as one of the constituents. This study emphasized the importance of understanding how such compounds interact within biological systems and their possible therapeutic applications .

常见问题

Q. Advanced

- FGOM emphasizes functional group reactivity , predicting SOA yields based on incremental oxidation steps (e.g., peroxy radical formation). For this compound, FGOM accurately captures early-stage hydroperoxide production but underestimates yields of highly oxygenated molecules (HOMs) due to particle-phase partitioning .

- SOM uses statistical parameterization of volatility distributions. While SOM broadly aligns with FGOM for linear alkanes, it overpredicts SOA yields for branched alkanes by ~15% due to unaccounted steric effects in branching .

How can researchers resolve discrepancies between observed and predicted multi-functional oxidation products in this compound studies?

Advanced

Discrepancies often stem from:

- Partitioning effects : Low-volatility products (e.g., hydroxycarbonyl hydroperoxides) are underrepresented in gas-phase measurements. Aerosol-phase HR-ToF-AMS or filter-based LC-MS analyses are recommended .

- Reaction time : Longer experiments (>6 hours) increase HOM detection. For example, van Krevelen diagrams reveal progressive O:C ratio increases (from 0.2 to 0.5) in SOA, aligning with FGOM predictions after extended oxidation .

- Model adjustments : Incorporating branching-specific rate constants into FGOM improves agreement with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。